2-Dimethylaminopyridine

Descripción

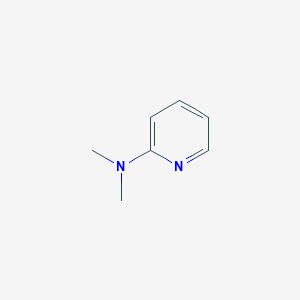

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHKMPUSSFXUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022231 | |

| Record name | 2-Dimethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-33-0 | |

| Record name | 2-(Dimethylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dimethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5683-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dimethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q95U3Z8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Dimethylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 2-Dimethylaminopyridine (2-DMAP), a substituted pyridine (B92270) derivative. While less ubiquitous than its 4-isomer, 2-DMAP possesses distinct electronic and steric properties that warrant detailed examination. This document collates crystallographic and spectroscopic data to elucidate its molecular geometry and bonding characteristics. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside relevant physical and chemical properties, to serve as a valuable resource for researchers in organic synthesis and drug development.

Chemical Structure and Properties

2-Dimethylaminopyridine, with the chemical formula C₇H₁₀N₂, is an aromatic heterocyclic organic compound.[1] The structure consists of a pyridine ring substituted at the 2-position with a dimethylamino group. This substitution pattern significantly influences the electronic distribution and steric environment of the molecule, distinguishing it from its more commonly used isomer, 4-Dimethylaminopyridine (4-DMAP).

The key physical and chemical properties of 2-Dimethylaminopyridine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5683-33-0 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |

| Molecular Weight | 122.17 g/mol | [1][2][3] |

| Appearance | Clear colorless to pale yellow liquid | [2][3] |

| Boiling Point | 191 °C | [2][3] |

| Density | 0.984 g/mL at 25 °C | [2][3] |

| Melting Point | 182 °C | [2] |

Bonding Analysis

The bonding in 2-Dimethylaminopyridine is characterized by the interplay of the aromatic pyridine ring and the electron-donating dimethylamino group. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the pyridine ring, influencing its reactivity and basicity.

Crystallographic Data

To provide a precise quantitative description of the molecular geometry, crystallographic data for 2-Dimethylaminopyridine was obtained from the Crystallography Open Database (COD), entry 7012894. Analysis of this data provides the following bond lengths and angles.

| Bond | Bond Length (Å) |

| N(1) - C(2) | 1.369 |

| N(1) - C(6) | 1.343 |

| C(2) - N(7) | 1.378 |

| C(2) - C(3) | 1.385 |

| C(3) - C(4) | 1.376 |

| C(4) - C(5) | 1.378 |

| C(5) - C(6) | 1.373 |

| N(7) - C(8) | 1.453 |

| N(7) - C(9) | 1.454 |

| Angle | Bond Angle (°) |

| C(6) - N(1) - C(2) | 117.5 |

| N(1) - C(2) - C(3) | 122.4 |

| N(1) - C(2) - N(7) | 117.3 |

| C(3) - C(2) - N(7) | 120.3 |

| C(4) - C(3) - C(2) | 118.9 |

| C(3) - C(4) - C(5) | 119.2 |

| C(6) - C(5) - C(4) | 118.7 |

| N(1) - C(6) - C(5) | 123.3 |

| C(2) - N(7) - C(8) | 118.9 |

| C(2) - N(7) - C(9) | 119.5 |

| C(8) - N(7) - C(9) | 116.5 |

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the pyridine ring, with N(1) being the ring nitrogen and C(2) being the carbon atom bonded to the dimethylamino group. N(7) is the nitrogen of the dimethylamino group, and C(8) and C(9) are the methyl carbons.

Spectroscopic Analysis

Spectroscopic techniques provide further insight into the bonding and functional groups present in 2-Dimethylaminopyridine.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-DMAP is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the dimethylamino group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring and one signal for the two equivalent methyl carbons. The carbon atom attached to the dimethylamino group (C2) will show a characteristic upfield shift due to the electron-donating effect.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-DMAP will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching vibrations of the dimethylamino group.

Experimental Protocols

Synthesis of 2-Dimethylaminopyridine

A common method for the synthesis of 2-Dimethylaminopyridine involves the reaction of 2-chloropyridine (B119429) with dimethylamine (B145610). The following is a representative experimental protocol.

Materials:

-

2-Chloropyridine

-

Anhydrous Dimethylamine solution (e.g., in THF or as a gas)

-

Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

-

Strong base (e.g., Sodium amide or a non-nucleophilic base like DBU)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)

-

Magnetic stirrer and heating mantle

-

Apparatus for distillation and purification (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 2-chloropyridine and the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the dimethylamine solution to the stirred solution of 2-chloropyridine. Alternatively, bubble anhydrous dimethylamine gas through the solution.

-

After the addition is complete, add the strong base portion-wise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure 2-Dimethylaminopyridine.

Characterization: The identity and purity of the synthesized 2-Dimethylaminopyridine should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and comparison with literature data.

Visualization of Molecular Structure

To visually represent the chemical structure and connectivity of 2-Dimethylaminopyridine, the following diagram was generated using the DOT language.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2-Dimethylaminopyridine (DMAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Dimethylaminopyridine (2-DMAP), a crucial reagent and catalyst in organic synthesis. The document details key experimental methodologies, presents quantitative data in a structured format, and includes diagrams of the synthetic pathways for enhanced clarity.

Introduction

2-Dimethylaminopyridine (2-DMAP) is a highly versatile organic compound widely utilized as a nucleophilic catalyst and a basic reagent in a multitude of chemical transformations. Its applications span from laboratory-scale research to industrial drug manufacturing. The efficacy of 2-DMAP is attributed to the electron-donating nature of the dimethylamino group, which enhances the nucleophilicity of the pyridine (B92270) nitrogen. This guide focuses on the most common and practical methods for the synthesis of 2-DMAP, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Primary Synthetic Routes

Two principal and well-established routes for the synthesis of 2-DMAP are detailed below:

-

Route 1: Nucleophilic Aromatic Substitution of 2-Chloropyridine (B119429) with Dimethylamine (B145610). This is a direct and often high-yielding method.

-

Route 2: Chichibabin Reaction to 2-Aminopyridine (B139424) followed by Exhaustive Methylation. This two-step process is a classic approach to synthesizing 2-aminopyridines and their derivatives.

A third, more direct but less commonly detailed method involves the direct amination of pyridine.

Route 1: Synthesis from 2-Chloropyridine

This method involves the nucleophilic aromatic substitution of a chlorine atom from the pyridine ring with dimethylamine. The reaction is typically carried out at elevated temperatures and pressures, and can be performed with or without a catalyst.

Caption: Nucleophilic substitution of 2-chloropyridine with dimethylamine.

Adapted Protocol (based on analogous syntheses):

-

Reaction Setup: In a sealed pressure vessel, combine 2-chloropyridine (1 equivalent), a suitable solvent such as ethanol (B145695) or toluene (B28343), and an excess of dimethylamine (typically a 40% aqueous solution or anhydrous dimethylamine gas, 2-4 equivalents). For a catalyzed reaction, a palladium catalyst (e.g., Pd(OAc)2) with a suitable phosphine (B1218219) ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene) and a base (e.g., sodium t-butoxide) would be added.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 100 to 180 °C. The reaction time can vary from 6 to 24 hours, depending on the scale and specific conditions. Monitor the reaction progress by a suitable analytical technique such as GC-MS or TLC.

-

Work-up and Purification: After cooling the reaction mixture to room temperature, carefully vent any excess pressure. If an aqueous solution of dimethylamine was used, extract the product into an organic solvent like dichloromethane (B109758) or ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude 2-DMAP can be purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

The following table summarizes the quantitative data for the synthesis of 2-diethylaminopyridine (B1296840), which is expected to be very similar for 2-dimethylaminopyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Chloropyridine | |

| Reagent | Diethylamine (B46881) | |

| Catalyst System | Pd(OAc)2 / dppf / NaOtBu | |

| Solvent | Toluene | |

| Temperature | 80 °C | |

| Reaction Time | 8 hours | |

| Yield | 98% |

Route 2: Synthesis via Chichibabin Reaction and Methylation

This two-step route first involves the amination of pyridine to form 2-aminopyridine, followed by the exhaustive methylation of the amino group.

The Chichibabin reaction is a classic method for the direct amination of pyridine using sodium amide.

Caption: Chichibabin amination of pyridine to 2-aminopyridine.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a dry, inert solvent such as toluene or xylene. Add sodium amide (NaNH₂, 1.1-1.5 equivalents) to the solvent.

-

Reaction Conditions: Heat the suspension to reflux (typically 110-140 °C). Slowly add pyridine (1 equivalent) to the refluxing mixture. The reaction is exothermic and will evolve hydrogen gas. Continue refluxing for 4-8 hours until the evolution of hydrogen ceases.

-

Work-up and Purification: Cautiously cool the reaction mixture and quench by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Isolation: The resulting crude 2-aminopyridine can be purified by vacuum distillation or recrystallization from a suitable solvent.

| Parameter | Value | Reference |

| Starting Material | Pyridine | [1] |

| Reagent | Sodium Amide (NaNH₂) | [1] |

| Solvent | Toluene or Xylene | |

| Temperature | 110-140 °C | [1] |

| Reaction Time | 4-8 hours | |

| Yield | ~80% | [1] |

The final step in this route is the methylation of the amino group of 2-aminopyridine to form 2-DMAP. This requires a methylating agent and conditions that favor dimethylation.

References

An In-depth Technical Guide to the Physical Properties of 2-Dimethylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Dimethylaminopyridine (2-DMAP). The information is curated for professionals in research and development who require precise and reliable data for experimental design, process development, and chemical analysis. This document summarizes key physical constants, solubility characteristics, and spectral data, and outlines standard experimental methodologies for their determination.

General Physical and Chemical Properties

2-Dimethylaminopyridine, an isomer of the more commonly used catalyst 4-DMAP, is a pyridine (B92270) derivative. Its physical state under standard conditions is typically a clear, colorless to light yellow liquid.[1] The key identifying and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N,N-dimethylpyridin-2-amine | [2] |

| CAS Number | 5683-33-0 | [3][4] |

| Molecular Formula | C₇H₁₀N₂ | [3][4] |

| Molar Mass | 122.17 g/mol | [2][3][4] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Odor | Characteristic amine-like odor | [5] |

| Melting Point | 182 °C (Note: This value from one source seems unusually high for a liquid at room temp.) | [6] |

| Boiling Point | 191 °C (lit.) | [1][3] |

| Density | 0.984 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.559 (lit.) | [1][3] |

| pKa | 9.7 (in water) | [5] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in various reaction media. 2-Dimethylaminopyridine exhibits solubility in water and is more readily soluble in many common organic solvents.[1][5]

| Solvent | Solubility | Source |

| Water | Soluble / Slightly soluble | [1][5] |

| Ethanol (B145695) | Soluble | [5] |

| Ether | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Toluene | Soluble (used as a reaction solvent) | [1] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of 2-Dimethylaminopyridine.

| Technique | Key Data Points | Source |

| ¹H NMR | Spectra available for reference. | [7] |

| ¹³C NMR | Spectra available for reference. | [7] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, Near-IR, and Vapor Phase IR spectra have been recorded. | [2] |

| Mass Spectrometry (MS) | GC-MS data available; Top 5 Peaks (EI, 70 eV): m/z 15, 42, 107, 93, 28. | [2] |

| Raman Spectroscopy | FT-Raman spectra available for reference. | [2] |

Experimental Protocols

The determination of physical properties relies on standardized laboratory procedures. Below are detailed methodologies for measuring key physical constants of 2-Dimethylaminopyridine.

4.1. Determination of Boiling Point

The boiling point is a crucial indicator of purity. The atmospheric boiling point of 2-DMAP is cited as 191 °C.[1][3]

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

-

Protocol:

-

Place a small volume of 2-Dimethylaminopyridine into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a stable ring of condensate forms on the thermometer. This temperature is the boiling point.

-

If performed at a pressure other than 1 atm, a pressure correction (e.g., using a nomograph) must be applied to determine the normal boiling point.

-

4.2. Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer), a constant temperature water bath, and a pipette.

-

Protocol:

-

Ensure the refractometer prisms are clean. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Set the circulating water bath to the desired temperature (typically 20°C, for n20/D).

-

Using a pipette, place a few drops of 2-Dimethylaminopyridine onto the lower prism of the refractometer.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Clean the prisms thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

-

4.3. Determination of pKa

The pKa value indicates the strength of a base. A higher pKa value corresponds to a stronger base. The pKa of 2-DMAP is reported as 9.7.[5]

-

Apparatus: A calibrated pH meter, a burette, a magnetic stirrer, a beaker, a standard acidic solution (e.g., 0.1 M HCl), and an analytical balance.

-

Protocol (Potentiometric Titration):

-

Accurately weigh a sample of 2-Dimethylaminopyridine and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standard HCl solution.

-

Record the initial pH of the 2-DMAP solution.

-

Begin adding the HCl titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot the pH versus the volume of titrant added. The equivalence point is the midpoint of the steepest part of the curve.

-

The pH at the half-equivalence point (where half of the 2-DMAP has been neutralized) is equal to the pKa of its conjugate acid. The pKa of the base itself can be calculated from this value.

-

Structure-Property Relationships

The physical properties of 2-Dimethylaminopyridine are a direct consequence of its molecular structure. The presence of the electron-donating dimethylamino group at the 2-position of the pyridine ring significantly influences its basicity and nucleophilicity.

The dimethylamino group, through an inductive effect, donates electron density to the pyridine ring. This increases the electron density on the ring's nitrogen atom, making its lone pair of electrons more available to accept a proton. Consequently, 2-DMAP is a significantly stronger base than pyridine itself. This enhanced basicity is a defining chemical property that influences its physical characteristics, such as its interaction with protic solvents. Its relatively high boiling point is attributed to its molecular weight and the polar nature of the molecule, which leads to stronger intermolecular dipole-dipole interactions compared to non-polar molecules of similar size.

References

- 1. 2-Dimethylaminopyridine | 5683-33-0 [chemicalbook.com]

- 2. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(二甲氨基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-Dimethylaminopyridine (DMAP) Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 6. 2-dimethylaminopyridine [stenutz.eu]

- 7. 2-Dimethylaminopyridine(5683-33-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2-Dimethylaminopyridine for Researchers and Drug Development Professionals

Introduction: 2-Dimethylaminopyridine (2-DMAP) is a highly effective nucleophilic catalyst widely employed in organic synthesis. Its utility is particularly pronounced in facilitating acylation and esterification reactions, even with sterically hindered substrates. This technical guide provides a comprehensive overview of 2-DMAP, including its chemical identifiers, physicochemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in the field of drug development.

Core Identifiers and Physicochemical Properties

2-Dimethylaminopyridine is a derivative of pyridine (B92270) with a dimethylamino group substituted at the 2-position. This substitution pattern significantly influences its chemical reactivity and catalytic activity.

Chemical Identifiers

A comprehensive list of identifiers for 2-Dimethylaminopyridine is provided in the table below for easy reference and database searching.

| Identifier Type | Value |

| CAS Number | 5683-33-0[1] |

| IUPAC Name | N,N-dimethylpyridin-2-amine[2] |

| Molecular Formula | C₇H₁₀N₂[2][3] |

| Molecular Weight | 122.17 g/mol [3] |

| InChI | InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3[2] |

| InChIKey | PSHKMPUSSFXUIA-UHFFFAOYSA-N[2] |

| SMILES | CN(C)c1ccccn1[2] |

| EC Number | 227-147-5[3] |

| Beilstein Registry Number | 110353[3] |

| PubChem CID | 21885[2] |

Physicochemical Properties

The physical and chemical properties of 2-DMAP are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid or white to yellowish crystalline powder.[4] |

| Odor | Characteristic amine-like odor.[4] |

| Boiling Point | 191 °C[5] |

| Density | 0.984 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.559[5] |

| Solubility | Soluble in water and many organic solvents like ethanol (B145695) and dichloromethane (B109758).[4] |

| pKa | 9.7 (in water)[4] |

Synthesis and Manufacturing

The industrial synthesis of 2-Dimethylaminopyridine is primarily achieved through the reaction of pyridine with dimethylamine (B145610) under specific conditions.[4] This process requires careful control of temperature, pressure, and solvent to ensure high purity and yield of the final product.[4] Alternative synthetic routes may involve the use of other nitrogen-containing heterocyclic compounds as starting materials, followed by a series of chemical transformations such as substitution and condensation reactions.[4]

Catalytic Applications in Organic Synthesis

2-DMAP is a versatile and highly efficient catalyst in a variety of organic transformations, primarily due to its strong nucleophilicity.[4] The electron-donating dimethylamino group increases the electron density on the pyridine ring nitrogen, making it a more potent nucleophile than pyridine itself.[4]

Acylation and Esterification Reactions

The most prominent application of 2-DMAP is as a catalyst in acylation and esterification reactions.[4] It is particularly effective for reactions involving sterically hindered alcohols and amines that are otherwise unreactive.[4] The catalytic cycle, which is analogous to that of its well-studied isomer 4-DMAP, involves the initial reaction of 2-DMAP with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol or amine nucleophile to form the desired ester or amide and regenerate the catalyst.

While 2-DMAP is an effective catalyst, its isomer, 4-dimethylaminopyridine (B28879) (4-DMAP), is often reported to be an even more potent catalyst for acylation reactions.[6] The superior catalytic activity of 4-DMAP is attributed to the greater resonance stabilization of the N-acylpyridinium intermediate formed. However, 2-DMAP remains a valuable catalyst, particularly in specific applications where its steric or electronic properties may offer advantages.

Experimental Protocols

Below is a detailed experimental protocol for a Steglich esterification, a classic example of a DMAP-catalyzed reaction. Note: This specific protocol utilizes 4-Dimethylaminopyridine (4-DMAP), a close and often more reactive isomer of 2-DMAP. The general principles and workflow are highly relevant and can be adapted for reactions using 2-DMAP, though reaction times and yields may vary.

Protocol: Steglich Esterification of (2R)-2,3-dimethylbutanoic Acid

This protocol describes the esterification of (2R)-2,3-dimethylbutanoic acid with methanol (B129727) using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7]

Materials:

-

(2R)-2,3-dimethylbutanoic acid (1.0 eq)

-

Anhydrous Methanol (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (2R)-2,3-dimethylbutanoic acid in anhydrous dichloromethane (DCM), add methanol and a catalytic amount of DMAP.[7]

-

Cool the mixture to 0 °C in an ice bath.[7]

-

Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.[7]

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[7]

-

Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[7]

-

The filtrate is then subjected to an aqueous workup, followed by drying of the organic layer and concentration under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to yield the pure methyl (2R)-2,3-dimethylbutanoate.

Signaling Pathways and Experimental Workflows

While direct involvement of 2-Dimethylaminopyridine in specific biological signaling pathways is not extensively documented in publicly available literature, its application in the synthesis of biologically active molecules is significant. For drug development professionals, understanding the workflow of reactions where 2-DMAP is a critical component is essential.

Below is a logical workflow diagram for a typical 2-DMAP-catalyzed acylation reaction, a fundamental process in the synthesis of many pharmaceutical compounds.

Caption: Experimental workflow for a 2-DMAP-catalyzed acylation.

Safety and Handling

2-Dimethylaminopyridine is a hazardous substance and requires careful handling. It is classified as a flammable liquid and can cause skin and serious eye irritation.[8] Inhalation may cause respiratory irritation, and it is harmful if swallowed or in contact with skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated fume hood.[8] Store in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[8]

Conclusion

2-Dimethylaminopyridine is a valuable and versatile catalyst in organic synthesis, with significant applications in the preparation of complex molecules relevant to drug discovery and development. Its high catalytic activity, particularly in acylation and esterification reactions, makes it an indispensable tool for chemists. A thorough understanding of its properties, catalytic mechanism, and handling procedures is essential for its safe and effective use in a research and development setting.

References

- 1. Cannabis Compound Database: Showing Compound Card for 2-(Dimethylamino)pyridine (CDB005484) [cannabisdatabase.ca]

- 2. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-Dimethylaminopyridine (DMAP) Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 5. 2-(Dimethylamino)pyridine 97 5683-33-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 2-(甲氨基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

The Nucleophilicity of 2-Dimethylaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the nucleophilicity of 2-Dimethylaminopyridine (2-DMAP), a crucial aspect of its role as a catalyst in organic synthesis. This document provides a comparative analysis with its well-studied isomer, 4-Dimethylaminopyridine (4-DMAP), details experimental methodologies for quantifying nucleophilicity, and presents this information in a structured format for practical application in research and development.

Introduction to Nucleophilicity in Pyridine (B92270) Catalysis

Nucleophilicity, the ability of a chemical species to donate an electron pair to an electrophile, is a fundamental concept in organic chemistry. In the context of pyridine derivatives, the lone pair of electrons on the ring nitrogen atom imparts nucleophilic character. The magnitude of this nucleophilicity can be significantly modulated by the presence of substituents on the pyridine ring. Electron-donating groups enhance the electron density on the nitrogen atom, thereby increasing its nucleophilicity, while electron-withdrawing groups have the opposite effect.

4-Dimethylaminopyridine (4-DMAP) is a widely recognized "super catalyst" for a variety of organic transformations, most notably acylation reactions.[1] Its exceptional catalytic activity is attributed to the powerful electron-donating resonance effect of the dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine nitrogen.[2] This guide focuses on the less-documented isomer, 2-Dimethylaminopyridine (2-DMAP), to provide a comprehensive understanding of its nucleophilic properties.

Understanding the Nucleophilicity of 2-DMAP versus 4-DMAP

The positioning of the dimethylamino group on the pyridine ring has a profound impact on the nucleophilicity of the ring nitrogen.

2.1. Electronic Effects

In 4-DMAP , the dimethylamino group is in conjugation with the pyridine ring, allowing for a strong +R (resonance) effect. This delocalization of the lone pair of electrons from the amino nitrogen onto the pyridine ring significantly increases the electron density on the ring nitrogen, making it a highly potent nucleophile.[2]

For 2-DMAP , the dimethylamino group is also capable of donating electron density to the pyridine ring through both an inductive (-I) and a resonance (+R) effect. However, the resonance contribution is generally considered to be less effective at increasing the nucleophilicity of the ring nitrogen compared to the 4-position. Additionally, the proximity of the dimethylamino group to the ring nitrogen in the 2-position can lead to steric hindrance, which can impede its approach to an electrophile.

2.2. Steric Effects

The dimethylamino group in 2-DMAP is situated adjacent to the nucleophilic ring nitrogen. This steric bulk can hinder the nitrogen's ability to attack sterically demanding electrophiles. In contrast, the dimethylamino group in 4-DMAP is positioned away from the ring nitrogen, minimizing steric hindrance. This difference in steric environment can lead to significant variations in reactivity and catalytic efficiency between the two isomers. It has been noted in the literature that derivatizing DMAP at the 2-position can lead to a reduction in catalytic activity.[3]

Quantitative Analysis of Nucleophilicity

A widely accepted method for quantifying nucleophilicity is Mayr's nucleophilicity scale, which is based on the linear free-energy relationship:

log k = s(N + E)

where:

-

k is the second-order rate constant for the reaction between a nucleophile and an electrophile at 20 °C.

-

s is a nucleophile-specific sensitivity parameter.

-

N is the nucleophilicity parameter of the nucleophile.

-

E is the electrophilicity parameter of the electrophile.

This scale allows for a quantitative comparison of a wide range of nucleophiles. While extensive data is available for 4-DMAP and other pyridine derivatives in Mayr's database, a specific, experimentally determined N parameter for 2-DMAP is not listed, suggesting it is less commonly studied in this context.

Data Presentation: Nucleophilicity of Pyridine Derivatives

The following table summarizes the Mayr's nucleophilicity parameters (N) for 4-DMAP and related pyridine compounds in dichloromethane (B109758) (CH₂Cl₂), a common solvent for these measurements. This data serves as a benchmark for understanding the electronic effects of substituents on pyridine nucleophilicity.

| Compound | Structure | Mayr's Nucleophilicity Parameter (N) in CH₂Cl₂ |

| Pyridine |  | 5.89 |

| 4-Methylpyridine (B42270) |  | 7.63 |

| 4-Dimethylaminopyridine (4-DMAP) |  | 15.80 |

| 2-Dimethylaminopyridine (2-DMAP) |  | Not available in Mayr's Database |

Data sourced from Mayr's Database of Reactivity Parameters.[4]

The significantly higher N value for 4-DMAP compared to pyridine and 4-methylpyridine highlights the profound impact of the electron-donating dimethylamino group at the 4-position. While a quantitative value for 2-DMAP is unavailable, based on theoretical considerations of electronic and steric effects, its nucleophilicity is expected to be lower than that of 4-DMAP.

Catalytic Mechanism in Acylation Reactions

The primary application of DMAP derivatives as nucleophilic catalysts is in acylation reactions. The generally accepted mechanism for 4-DMAP-catalyzed acylation proceeds through a highly reactive N-acylpyridinium intermediate.[1][5] It is presumed that 2-DMAP, when acting as a catalyst, follows a similar pathway.

The key to the high efficiency of this catalytic cycle is the formation of the N-acylpyridinium intermediate, which is a much more potent acylating agent than the initial acylating agent (e.g., acid anhydride).[1] The positive charge on the intermediate makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a nucleophile, such as an alcohol or an amine.

Experimental Protocols for Determining Nucleophilicity

The quantitative determination of nucleophilicity parameters, such as those in Mayr's scale, relies on precise kinetic measurements of reactions between nucleophiles and a set of reference electrophiles. A common experimental technique for these measurements is stopped-flow spectrophotometry.

Principle of Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions in solution, typically on the millisecond timescale.[3][6] The method involves rapidly mixing two reactant solutions and then stopping the flow to monitor the change in absorbance or fluorescence of the reaction mixture over time in a static observation cell.

Detailed Methodology for a Typical Experiment

-

Solution Preparation:

-

Prepare a stock solution of the nucleophile (e.g., 2-DMAP) in a suitable solvent (e.g., anhydrous dichloromethane).

-

Prepare a stock solution of a reference electrophile (e.g., a diarylcarbenium ion with a known electrophilicity parameter, E) in the same solvent. The concentration of the electrophile is typically much lower than the nucleophile to ensure pseudo-first-order kinetics.

-

-

Instrumentation Setup:

-

Set up the stopped-flow spectrophotometer, ensuring the syringes and mixing chamber are clean and dry.

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the electrophile.

-

Thermostate the system to the desired temperature (typically 20 °C for Mayr's scale).

-

-

Kinetic Measurement:

-

Load the reactant solutions into the drive syringes of the stopped-flow apparatus.

-

Initiate the reaction by rapidly pushing the syringe drive, which forces the reactants through the mixer and into the observation cell.

-

The instrument's data acquisition system is triggered simultaneously with the stopping of the flow.

-

Record the decrease in absorbance of the electrophile as a function of time.

-

-

Data Analysis:

-

Under pseudo-first-order conditions ([Nucleophile] >> [Electrophile]), the reaction follows the rate law: Rate = kobs[Electrophile], where kobs is the observed pseudo-first-order rate constant.

-

Plot ln(Absorbance) versus time. The slope of the resulting linear plot is equal to -kobs.

-

The second-order rate constant (k) is then calculated using the equation: k = kobs / [Nucleophile].

-

Repeat the experiment with several different reference electrophiles to obtain a series of k values.

-

-

Determination of Nucleophilicity Parameters:

-

Plot log(k) for the reactions with the different electrophiles against their known electrophilicity parameters (E).

-

The resulting linear plot will have a slope of s (the nucleophile sensitivity parameter) and a y-intercept of sN. From this, the nucleophilicity parameter N can be determined.

-

Logical Relationships in Nucleophilicity of Substituted Pyridines

The nucleophilicity of a substituted pyridine is a result of the interplay between electronic and steric factors. The following diagram illustrates the logical relationships that determine the nucleophilicity of the pyridine nitrogen.

Conclusion

The nucleophilicity of 2-Dimethylaminopyridine is a critical parameter that dictates its efficacy as a catalyst in organic synthesis. While it is qualitatively understood to be more nucleophilic than pyridine due to the electron-donating nature of the dimethylamino group, it is generally considered to be a less potent nucleophile and catalyst than its 4-substituted isomer, 4-DMAP. This is primarily attributed to a combination of less effective resonance stabilization and increased steric hindrance around the nucleophilic ring nitrogen.

References

- 1. web.williams.edu [web.williams.edu]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 4. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide to 2-Dimethylaminopyridine (2-DMAP): pKa and Basicity in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Dimethylaminopyridine (2-DMAP), with a specific focus on its pKa and basicity in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize or are investigating the applications of 2-DMAP.

Introduction to 2-Dimethylaminopyridine (2-DMAP)

2-Dimethylaminopyridine (2-DMAP) is a substituted pyridine (B92270) derivative that belongs to a class of highly active nucleophilic catalysts. Its structure, featuring a dimethylamino group at the 2-position of the pyridine ring, confers distinct electronic properties that govern its reactivity and basicity. While its isomer, 4-Dimethylaminopyridine (4-DMAP), is more widely studied and utilized, 2-DMAP also plays a significant role in various organic transformations. Understanding its acid-base chemistry is crucial for optimizing reaction conditions and predicting its behavior in different chemical environments.

pKa of 2-Dimethylaminopyridine in Various Solvents

The pKa of a compound is a critical parameter that quantifies its acidity or basicity. For a base like 2-DMAP, the pKa value refers to the acidity of its conjugate acid. A higher pKa value indicates a stronger base. The pKa of 2-DMAP is significantly influenced by the solvent in which it is measured due to differences in solvent polarity, hydrogen bonding capabilities, and dielectric constant.

Table 1: pKa Values of 2-Dimethylaminopyridine and Related Compounds in Different Solvents

| Compound | Solvent | pKa | Reference/Note |

| 2-Dimethylaminopyridine | Water | 9.7 | Often attributed to 4-DMAP, requires verification for the 2-isomer.[1] |

| 2-Dimethylaminopyridine | - | 7.04 (Predicted) | Computational prediction.[2] |

| 2-Dimethylaminopyridine 1-oxide | - | 2.27 | - |

| 2-Aminopyridine | Water | 6.86 | Provides a baseline for the parent amine.[3] |

| 4-Aminopyridine | Water | 9.17 | For comparison with the 4-substituted isomer.[3] |

| 4-Dimethylaminopyridine (DMAP) | Water | ~9.7 | Well-established value for the 4-isomer.[4][5] |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | 17.95 | Demonstrates the significant effect of a non-aqueous solvent.[6] |

| Pyridine | Water | 5.23 | The parent heterocycle for reference.[7] |

Basicity of 2-Dimethylaminopyridine in Different Solvents

The basicity of 2-DMAP is a direct consequence of the availability of the lone pair of electrons on the pyridine ring nitrogen for protonation. The electron-donating dimethylamino group at the 2-position increases the electron density on the ring nitrogen through the mesomeric effect, making 2-DMAP a stronger base than pyridine.

However, the position of the dimethylamino group is crucial. In 4-DMAP, the resonance-donating effect of the dimethylamino group directly increases the electron density on the pyridine nitrogen, leading to a significant enhancement in basicity. For 2-DMAP, while the inductive and mesomeric effects of the dimethylamino group still enhance basicity compared to pyridine, potential steric hindrance from the ortho-dimethylamino group can affect the approach of a proton and the solvation of the resulting pyridinium (B92312) cation. This steric effect might lead to a lower basicity for 2-DMAP compared to 4-DMAP in certain solvents.

The basicity of 2-DMAP in different solvents can be qualitatively understood by considering the solvent's ability to stabilize the protonated form (the conjugate acid).

-

Protic Solvents (e.g., Water, Alcohols): These solvents can effectively solvate both the neutral base and its protonated form through hydrogen bonding. This generally leads to a leveling of basicity differences compared to the gas phase.

-

Aprotic Polar Solvents (e.g., Acetonitrile, DMSO): These solvents are less effective at solvating cations through hydrogen bonding. In these media, the intrinsic basicity of the molecule plays a more dominant role. It is expected that the basicity of 2-DMAP would be significantly enhanced in these solvents compared to water.

-

Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, ion pairing becomes a significant factor. The basicity will be influenced by the ability of the solvent to support the separation of the protonated base and its counter-ion.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical and analytical chemistry. Two common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution of the base (or its conjugate acid) with a standardized acid (or base) solution while monitoring the pH of the solution with a pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 2-Dimethylaminopyridine of known concentration (e.g., 0.01 M) in the desired solvent.

-

Prepare a standardized solution of a strong acid (e.g., HCl for titration of the base, or a strong base like NaOH for titration of the conjugate acid) in the same solvent.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions appropriate for the solvent system.

-

Place a known volume of the 2-DMAP solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Add the titrant in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of maximum slope on the titration curve (the inflection point), which can be found by taking the first derivative of the curve (ΔpH/ΔV).

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of 2-Dimethylaminopyridine in the desired solvent.

-

Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa of the analyte.

-

-

Spectral Measurement:

-

Prepare a series of solutions by adding a small, constant amount of the 2-DMAP stock solution to each of the buffer solutions.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the following equation, where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the un-ionized form: pKa = pH + log[(AI - A) / (A - AU)]

-

Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows related to the study and application of 2-Dimethylaminopyridine.

Caption: Workflow for pKa determination of 2-DMAP.

Caption: Mechanism of 2-DMAP catalyzed acylation.

Caption: Workflow for amide synthesis using 2-DMAP.

Conclusion

2-Dimethylaminopyridine is a valuable catalyst and reagent in organic chemistry. Its basicity, which is intermediate between pyridine and 4-DMAP, is a key determinant of its reactivity. This guide has summarized the available pKa data for 2-DMAP and related compounds, discussed the factors influencing its basicity in different solvents, and provided detailed experimental protocols for pKa determination. The provided diagrams illustrate the logical workflows for both the characterization and application of 2-DMAP. Further experimental investigation is warranted to definitively determine the pKa of 2-DMAP in a broader range of non-aqueous solvents to provide a more complete understanding of its acid-base properties for the benefit of the scientific and industrial research communities.

References

- 1. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

Navigating the Solution: A Technical Guide to the Solubility of 2-Dimethylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Dimethylaminopyridine (IUPAC name: N,N-dimethylpyridin-2-amine), a key reagent in organic synthesis. Understanding the solubility of this compound is critical for its effective use in reaction setups, workups, and purification processes. This document outlines its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

It is crucial to distinguish 2-Dimethylaminopyridine from its more commonly used isomer, 4-Dimethylaminopyridine (4-DMAP), which is a highly efficient acylation catalyst. While both are derivatives of pyridine (B92270), their physical and chemical properties, including solubility, differ. Much of the readily available literature and safety data refers to 4-DMAP; this guide will focus on the 2-isomer while providing data for the 4-isomer for comparative context.

Solubility Profile of 2-Dimethylaminopyridine

Qualitative solubility data for 2-Dimethylaminopyridine is available from various chemical suppliers. However, quantitative data in the public domain is limited. There are conflicting reports regarding its solubility in water, with some sources describing it as soluble[1][2] and others as slightly soluble[3]. A calculated water solubility value (log10ws = -1.15) corresponds to approximately 8.65 g/L, which aligns more closely with a "slightly soluble" or "sparingly soluble" classification.

The compound generally exhibits good solubility in common organic solvents.[3]

Table 1: Solubility of 2-Dimethylaminopyridine (2-DMAP)

| Solvent | Formula | Type | Solubility |

| Water | H₂O | Protic, Polar | Slightly Soluble / Soluble[1][2][3] |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Polar | Soluble[3] |

| Chloroform | CHCl₃ | Aprotic, Polar | Soluble[3] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Nonpolar | Soluble[3] |

Comparative Solubility Profile of 4-Dimethylaminopyridine (4-DMAP)

For the purpose of comparison and to provide a broader data set for the more common reagent, the solubility profile of 4-DMAP is presented below. 4-DMAP is generally a solid at room temperature and shows extensive solubility in a wide array of organic solvents.[4][5][6]

Table 2: Solubility of 4-Dimethylaminopyridine (4-DMAP)

| Solvent | Formula | Type | Solubility |

| Water | H₂O | Protic, Polar | 76 g/L (at 25 °C)[4] |

| Methanol | CH₃OH | Protic, Polar | Soluble[5][6] |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Soluble[5][6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Polar | Soluble[5][6] |

| Chloroform | CHCl₃ | Aprotic, Polar | Soluble[5][6] |

| Acetone | C₃H₆O | Aprotic, Polar | Soluble[5][6] |

| Benzene | C₆H₆ | Aprotic, Nonpolar | Soluble[5] |

| Acetic Acid | CH₃COOH | Protic, Polar | Soluble[5][6] |

| Hexane | C₆H₁₄ | Aprotic, Nonpolar | Less Soluble[5][6] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Nonpolar | Less Soluble[5] |

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a compound such as 2-Dimethylaminopyridine in a qualitative and quantitative manner.

I. Materials and Reagents

-

Compound: 2-Dimethylaminopyridine

-

Solvents: A range of common lab solvents (e.g., deionized water, ethanol, methanol, dichloromethane, ethyl acetate, toluene, hexane).

-

Apparatus: Small test tubes or vials (e.g., 13x100 mm), vortex mixer, Pasteur pipettes, analytical balance, spatula, heating block or water bath, filtration apparatus (syringe filters or gravity filtration).

-

Acid/Base Solutions: 5% w/v Hydrochloric Acid (HCl), 5% w/v Sodium Hydroxide (NaOH).

II. Qualitative Solubility Test

This procedure provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

-

Preparation: Add approximately 20-30 mg of 2-Dimethylaminopyridine to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise (approximately 0.5 mL to start).

-

Mixing: Agitate the mixture vigorously using a vortex mixer for 60 seconds.

-

Observation: Observe the sample against a contrasting background.

-

Soluble: The solid dissolves completely, leaving a clear, homogenous solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Addition: If the compound does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, vortexing for 60 seconds after each addition. Note any changes.

-

Record: Record the results for each solvent tested.

III. Acid-Base Solubility Test

As a basic compound (due to the pyridine and dimethylamino nitrogen atoms), 2-DMAP is expected to show enhanced solubility in acidic solutions via salt formation.

-

Water Insolubility Confirmation: Confirm that 2-DMAP is not fully soluble in water using the qualitative test above.

-

Acid Test: To the test tube containing the 2-DMAP and water, add 5% HCl dropwise while mixing. Observe if the compound dissolves. Formation of the water-soluble pyridinium (B92312) hydrochloride salt should occur, leading to dissolution.

-

Base Test (Control): In a separate tube, test the solubility in 5% NaOH. As a base, 2-DMAP is not expected to show enhanced solubility in a basic solution.

IV. Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility in units such as g/100 mL.

-

Prepare a Saturated Solution: Add an excess amount of 2-Dimethylaminopyridine to a known volume of the chosen solvent (e.g., 10 mL) in a sealed vial.

-

Equilibration: Stir or agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the excess, undissolved solid has settled.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a pipette, ensuring no solid particles are transferred. A syringe filter can be used for this step.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial.

-

Express Solubility: Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

Visualization of Solubility Testing Workflow

The following diagram illustrates the logical workflow for systematically determining the solubility class of an organic compound like 2-Dimethylaminopyridine.

Caption: Workflow for determining the solubility of a basic organic compound.

References

- 1. 2-Dimethylaminopyridine | 5683-33-0 [chemicalbook.com]

- 2. 2-(Dimethylamino)pyridine, 97% | Fisher Scientific [fishersci.ca]

- 3. 2-Dimethylaminopyridine (DMAP) Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Dimethylaminopyridine | 1122-58-3 [chemicalbook.com]

Navigating the Catalyst: A Technical Guide to the Safe Handling, and Storage of 4-Dimethylaminopyridine (DMAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst, widely employed in organic synthesis for acylation, esterification, and other reactions.[1][2] Its efficacy, however, is matched by its significant toxicity. This guide provides an in-depth overview of the critical safety, handling, and storage protocols necessary for the responsible use of DMAP in a laboratory setting. Adherence to these guidelines is paramount to ensure the safety of personnel and the integrity of research.

Safety and Hazard Profile

DMAP presents a significant health hazard through multiple routes of exposure. It is classified as highly toxic and corrosive.[3][4] The primary dangers are its rapid absorption through the skin, potential for severe eye damage, and toxicity if inhaled or ingested.[2][5]

Toxicological Data

The acute toxicity of DMAP is well-documented. The following table summarizes key quantitative data from animal studies.

| Toxicity Data | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 140-250 mg/kg | [6][7][8] |

| LD50 | Rabbit | Dermal | 13-90 mg/kg | [6][7][8] |

| LC50 | Rat | Inhalation | 0.53 mg/L (4h) | [7][8][9] |

LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population.

Physical and Chemical Properties

Understanding the physical and chemical properties of DMAP is crucial for its safe handling and storage.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [8] |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| Melting Point | 110-113 °C | [1] |

| Boiling Point | 162 °C @ 50 mmHg | [8] |

| Flash Point | 110 °C | [8] |

| Autoignition Temperature | 420 °C | [8] |

| Solubility | Soluble in methanol, benzene, ethyl acetate, chloroform, methylene (B1212753) chloride, acetone, and acetic acid. Slightly soluble in water. | [5][10] |

Handling Protocols

Due to its high toxicity, particularly through dermal absorption, stringent handling procedures must be followed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against DMAP exposure.

| PPE | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact, as DMAP is readily absorbed through the skin and can be fatal.[5][11] |

| Eye Protection | Chemical splash goggles and a face shield. | To protect against dust particles and splashes which can cause severe eye burns.[6][12] |

| Lab Coat | Full-length, long-sleeved lab coat. | To protect skin from accidental contact. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust, which can cause severe respiratory tract irritation.[6][12] |

Engineering Controls

Engineering controls are essential for minimizing the risk of exposure.

-

Fume Hood: All handling of solid DMAP and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure low airborne concentrations.[6]

-

Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any area where DMAP is handled.[6]

General Handling Practices

-

Avoid Dust Formation: Minimize the generation of dust when handling solid DMAP.[6][12]

-

Weighing: Weigh DMAP in a fume hood or a ventilated balance enclosure.[11]

-

Hygiene: Wash hands thoroughly with soap and water after handling DMAP, even if gloves were worn. Do not eat, drink, or smoke in areas where DMAP is used.[7][9]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse. Discard heavily contaminated items.[6]

Storage Requirements

Proper storage of DMAP is critical to maintain its stability and prevent accidental exposure.

| Storage Condition | Requirement | Rationale |

| Container | Tightly closed, original container. | To prevent exposure to moisture and air.[6][12] |

| Location | Cool, dry, well-ventilated area. | To maintain chemical stability.[6][12] |

| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | To prevent vigorous or explosive reactions.[6][8] |

| Temperature | Store below 30°C. | To ensure stability.[1][10] |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response

Spill Response

A spill of DMAP, whether solid or in solution, should be treated as a serious incident.

Experimental Protocols

The following are generalized protocols based on OECD guidelines for assessing the hazards of chemical substances. These should be adapted and performed by trained professionals in appropriate facilities.

Protocol for Assessing Skin Corrosion (Based on OECD Test Guideline 431)

This in vitro test uses a reconstructed human epidermis (RhE) model to assess the skin corrosion potential of a chemical.[6][7][13]

-

Preparation of RhE Tissue: Three-dimensional RhE tissues are equilibrated in a maintenance medium according to the manufacturer's instructions.

-

Application of DMAP: A sufficient amount of DMAP (solid or liquid) is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to DMAP for specific time points (e.g., 3 minutes and 1 hour).

-

Rinsing: After the exposure period, the tissue is thoroughly rinsed to remove any residual DMAP.

-

MTT Assay: The viability of the tissue is assessed using an MTT assay.[6] The tissue is incubated with MTT solution, which is converted to a blue formazan (B1609692) product by viable cells.

-

Extraction and Measurement: The formazan is extracted from the tissue, and the optical density is measured spectrophotometrically.

-

Data Analysis: Cell viability is calculated relative to negative controls. A chemical is identified as corrosive if the cell viability falls below a certain threshold.

Protocol for Assessing Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This in vivo test is typically performed on albino rabbits to assess the potential of a substance to cause eye irritation or corrosion.[3][12][14]

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. One eye of each animal is used for the test, while the other serves as a control.

-

Application of DMAP: A single dose of DMAP is applied into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12][14]

-

Scoring: Ocular lesions (cornea, iris, and conjunctiva) are scored at each observation point.

-

Reversibility: The reversibility of any observed effects is assessed for up to 21 days.

-

Data Analysis: The severity and reversibility of the ocular lesions are used to classify the eye irritation/corrosion potential of DMAP.

Protocol for Stability Testing of Solid DMAP

This protocol outlines a general procedure for assessing the stability of solid DMAP under various environmental conditions.

-

Sample Preparation: A homogenous batch of solid DMAP is prepared and placed in appropriate containers.

-

Storage Conditions: Samples are stored under different conditions, including:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Exposure to a light source.

-

-

Testing Schedule: Samples are pulled from storage at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analytical Testing: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative analysis (e.g., by HPLC) to determine the concentration of DMAP.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

-

Data Analysis: The data is analyzed to determine the shelf-life and appropriate storage conditions for DMAP.

Conclusion

4-Dimethylaminopyridine is an invaluable tool in synthetic chemistry, but its use demands the utmost respect for its hazardous properties. A thorough understanding of its toxicology, coupled with the diligent implementation of safety protocols, engineering controls, and emergency preparedness, is essential for any researcher or institution utilizing this compound. By adhering to the guidelines outlined in this document, the risks associated with DMAP can be effectively managed, fostering a safe and productive research environment.

References

- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. tecolab-global.com [tecolab-global.com]

- 5. eCFR :: 40 CFR 798.2250 -- Dermal toxicity. [ecfr.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. iivs.org [iivs.org]

- 8. oecd.org [oecd.org]

- 9. benchchem.com [benchchem.com]

- 10. japsonline.com [japsonline.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. oecd.org [oecd.org]

- 13. episkin.com [episkin.com]

- 14. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

Spectroscopic Profile of 2-Dimethylaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Dimethylaminopyridine (DMAP), a widely used catalyst in organic synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable data for identification, purity assessment, and quality control in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of 2-Dimethylaminopyridine provide distinct signals corresponding to the different magnetic environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Data

The ¹H NMR spectrum of 2-Dimethylaminopyridine is characterized by signals in the aromatic and aliphatic regions, corresponding to the pyridine (B92270) ring protons and the methyl protons of the dimethylamino group, respectively.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet of doublets | 1H | H-6 |

| ~7.4 | Triplet of doublets | 1H | H-4 |

| ~6.6 | Doublet | 1H | H-5 |

| ~6.5 | Doublet | 1H | H-3 |

| ~3.1 | Singlet | 6H | N(CH₃)₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C-2 |

| ~148.0 | C-6 |

| ~137.0 | C-4 |

| ~115.0 | C-5 |

| ~105.0 | C-3 |

| ~38.0 | N(CH₃)₂ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Experimental Protocol for NMR Spectroscopy.[1]

A generalized protocol for acquiring NMR spectra of a solid organic compound like 2-Dimethylaminopyridine is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the purified 2-Dimethylaminopyridine in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition : Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.

IR Absorption Data

The IR spectrum of 2-Dimethylaminopyridine shows characteristic absorption bands for the aromatic ring and the C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600, 1480, 1440 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1350 | Strong | C-N stretching (aromatic amine) |

| ~770, 740 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocol for IR Spectroscopy.[2]

A common method for obtaining an IR spectrum of a solid sample is the thin solid film method:[2]

-

Sample Preparation : Dissolve a small amount (a few milligrams) of 2-Dimethylaminopyridine in a volatile organic solvent like methylene (B1212753) chloride.[2]

-

Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction : A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of 2-Dimethylaminopyridine will show a prominent molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 122 | High | [M]⁺ (Molecular ion) |

| 107 | Moderate | [M - CH₃]⁺ |

| 79 | Moderate | [M - N(CH₃)₂]⁺ |

| 42 | High | [N(CH₃)₂]⁺ |

Experimental Protocol for Mass Spectrometry.[3][4]

A general procedure for obtaining a mass spectrum using electron ionization (EI) is as follows:

-